molecular formula C16H15BrO B3157051 3-Bromo-4'-n-propylbenzophenone CAS No. 844879-31-8

3-Bromo-4'-n-propylbenzophenone

Cat. No.: B3157051
CAS No.: 844879-31-8
M. Wt: 303.19 g/mol
InChI Key: MBTBVSIVYXHSDB-UHFFFAOYSA-N
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Description

3-Bromo-4’-n-propylbenzophenone is an organic compound with the molecular formula C16H15BrO It is a member of the benzophenone family, characterized by the presence of a bromine atom at the 3-position and a propyl group at the 4’-position of the benzophenone core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4’-n-propylbenzophenone can be achieved through a Friedel-Crafts acylation reaction. This involves the reaction of 4-bromobenzoyl chloride with n-propylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to ensure high yield and purity .

Industrial Production Methods: Industrial production of 3-Bromo-4’-n-propylbenzophenone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to optimize yield and minimize by-products. The product is then purified through recrystallization or distillation techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4’-n-propylbenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols can replace the bromine atom in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the compound.

    Reduction: Reducing agents such as lithium aluminum hydride can reduce the carbonyl group to an alcohol.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted benzophenones can be formed.

    Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction Products: Reduction typically yields alcohols or other reduced forms of the compound.

Scientific Research Applications

3-Bromo-4’-n-propylbenzophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-4’-n-propylbenzophenone involves its interaction with specific molecular targets. The bromine atom and the carbonyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their function. The exact pathways and targets depend on the specific application and the conditions under which the compound is used .

Comparison with Similar Compounds

  • 4-Bromo-4’-propylbenzophenone
  • 3-Bromo-4’-methylbenzophenone
  • 3-Bromo-4’-ethylbenzophenone

Comparison: 3-Bromo-4’-n-propylbenzophenone is unique due to the presence of both a bromine atom and a propyl group, which confer distinct chemical properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific research and industrial applications .

Properties

IUPAC Name

(3-bromophenyl)-(4-propylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrO/c1-2-4-12-7-9-13(10-8-12)16(18)14-5-3-6-15(17)11-14/h3,5-11H,2,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBTBVSIVYXHSDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201273783
Record name (3-Bromophenyl)(4-propylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201273783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

844879-31-8
Record name (3-Bromophenyl)(4-propylphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=844879-31-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Bromophenyl)(4-propylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201273783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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